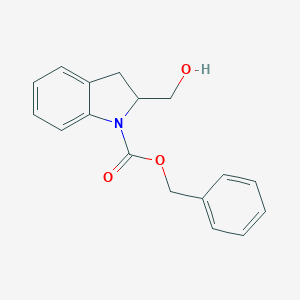

Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate

説明

BenchChem offers high-quality Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-11-15-10-14-8-4-5-9-16(14)18(15)17(20)21-12-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMOQTIGILELKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380048 | |

| Record name | Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135829-04-8 | |

| Record name | Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate: A Core Scaffold for Advanced Synthesis

An In-depth Technical Guide:

Abstract

Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is a versatile bifunctional molecule that serves as a pivotal intermediate in medicinal chemistry and organic synthesis. Its structure incorporates a rigid indoline backbone, a synthetically valuable primary alcohol, and a nitrogen atom protected by a readily cleavable benzyl carbamate (Cbz) group. This combination makes it an ideal starting point for constructing complex molecular architectures, particularly for drug candidates targeting a range of biological pathways. This guide provides a detailed examination of its chemical properties, reliable synthetic protocols, characteristic reactivity, and established applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful building block.

Introduction to the Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate Scaffold

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic therapeutic agents.[1] Its saturated heterocyclic ring provides a defined three-dimensional geometry that is often crucial for precise interaction with biological targets. The strategic functionalization of this core is key to modulating its pharmacological profile.

Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate emerges as a particularly strategic derivative for several reasons:

-

The N-Benzyl Carbamate (Cbz) Group: This protecting group offers robust stability across a wide range of reaction conditions while being susceptible to clean and efficient removal via catalytic hydrogenolysis.[2] This orthogonality allows for selective manipulation of other functional groups within the molecule before revealing the secondary amine for subsequent reactions.

-

The 2-(hydroxymethyl) Substituent: The primary alcohol at the C2 position is a versatile chemical handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions to build more complex side chains.

-

Chirality: The C2 position is a stereocenter, allowing the molecule to be used as a chiral building block for the enantioselective synthesis of advanced intermediates and final drug compounds.

This guide will elucidate the core chemical principles and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectroscopic characteristics is fundamental for its synthesis, purification, and characterization.

| Property | Value | Source/Method |

| IUPAC Name | Benzyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | IUPAC Nomenclature |

| CAS Number | 91715-33-0 | Vendor Information[3] |

| Molecular Formula | C₁₇H₁₇NO₃ | Calculated |

| Molecular Weight | 283.32 g/mol | Calculated |

| Physical State | Expected to be a white to off-white solid or a viscous oil at STP. | Inferred from analogs |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH, THF). Low solubility in water. | Inferred from structure |

| Stability | Stable under standard laboratory conditions. Slowly oxidizes in air.[4][5] | General Chemical Principles[4][5] |

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different environments. Aromatic protons from the indoline and benzyl rings would appear in the δ 7.0-7.5 ppm region. The benzylic protons of the Cbz group (–O–CH₂ –Ph) would present as a characteristic singlet around δ 5.2 ppm.[6] The protons on the indoline ring and the hydroxymethyl group (–CH₂ –OH) would appear in the aliphatic region (δ 2.5-4.5 ppm), with the hydroxyl proton showing a broad singlet that can be exchanged with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the carbamate carbonyl (C=O) signal around δ 155 ppm. Aromatic carbons will resonate in the δ 110-140 ppm range. The benzylic carbon (–O–C H₂–Ph) is expected around δ 67 ppm, while the indoline and hydroxymethyl carbons will appear further upfield.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups. A broad absorption band around 3300-3400 cm⁻¹ corresponds to the O-H stretch of the alcohol. The C=O stretch of the carbamate will be a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretches will be visible just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below.[8]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 283. Key fragmentation patterns would include the loss of the benzyl group (m/z = 91) to give a [M-91]⁺ fragment, and the loss of the hydroxymethyl group (m/z = 31).[9]

Synthesis and Purification

A reliable and scalable synthesis of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is crucial for its use as a building block. A common and logical approach begins with the commercially available indoline-2-carboxylic acid. The strategy involves first protecting the nitrogen to prevent side reactions and then reducing the carboxylic acid.

The causality behind this two-step approach is rooted in the reactivity of the functional groups. The secondary amine of the starting material is nucleophilic and would interfere with many reducing agents. Therefore, it is prudent to protect it first. The benzyl carbamate is an ideal choice as it is robust and easily installed. Following protection, the carboxylic acid can be cleanly reduced to the primary alcohol.

Caption: Synthetic workflow for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate.

Step 1: Synthesis of 1-(Benzyloxycarbonyl)indoline-2-carboxylic acid

-

Rationale: This step employs Schotten-Baumann conditions to protect the secondary amine. The reaction is run in a biphasic system (dioxane/water) with a mild inorganic base (NaHCO₃) to neutralize the HCl byproduct, driving the reaction to completion without hydrolyzing the chloroformate reagent.

-

Dissolve indoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium bicarbonate solution.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the mixture to pH ~2 with 1 M HCl. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the N-protected acid.

Step 2: Synthesis of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate

-

Rationale: The carboxylic acid is reduced to the primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent because it selectively reduces carboxylic acids in the presence of the carbamate, which is less reactive towards borane than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction must be conducted under anhydrous conditions as borane reacts violently with water.

-

Suspend 1-(benzyloxycarbonyl)indoline-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Add BH₃·THF (1.0 M solution in THF, 1.5 eq) dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases, followed by 1 M HCl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Sources

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, ≥95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. kasturiaromatics.com [kasturiaromatics.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. rsc.org [rsc.org]

- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key building block in the development of various pharmaceutical agents. This document details a multi-step synthesis commencing from readily available starting materials, outlining detailed experimental protocols, and providing insights into the mechanistic underpinnings of each transformation. The presented route emphasizes strategic protecting group manipulation and selective reduction to achieve the target molecule with high fidelity.

Introduction

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalized indolines, such as Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, serve as crucial intermediates in the synthesis of complex molecules with therapeutic potential. The strategic placement of the hydroxymethyl group at the C2 position and the benzyl protection on the nitrogen atom allows for diverse downstream chemical modifications, making it a valuable synthon for drug discovery and development programs. This guide delineates a robust and reproducible synthetic route to this important intermediate, providing both theoretical understanding and practical, step-by-step instructions.

Synthetic Strategy: A Multi-Step Approach

The synthesis of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is most effectively achieved through a multi-step sequence starting from indoline-2-carboxylic acid. The overall strategy involves:

-

Esterification of the carboxylic acid to prevent its interference in the subsequent N-alkylation step.

-

N-benzylation of the indoline nitrogen to introduce the benzyl protecting group.

-

Reduction of the methyl ester to the desired primary alcohol.

This pathway is advantageous as it utilizes well-established and high-yielding chemical transformations, ensuring a reliable supply of the target compound.

Figure 1: Proposed synthetic pathway for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate.

Part 1: Synthesis of Starting Material and Key Intermediates

1.1: Synthesis of Indoline-2-carboxylic Acid

Indoline-2-carboxylic acid serves as the foundational starting material for this synthetic sequence. It can be prepared through the reduction of indole-2-carboxylic acid. Several methods have been reported for this transformation, with a common approach involving catalytic hydrogenation or the use of reducing agents like tin in hydrochloric acid.[1][2]

Experimental Protocol: Reduction of Indole-2-carboxylic Acid

-

To a solution of indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield indoline-2-carboxylic acid, which can be used in the next step without further purification if of sufficient purity.

1.2: Esterification of Indoline-2-carboxylic Acid

To prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the subsequent N-benzylation step, it is first protected as a methyl ester. A common and effective method for this esterification is the use of thionyl chloride in methanol.[3]

Experimental Protocol: Synthesis of Methyl indoline-2-carboxylate

-

Suspend indoline-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl indoline-2-carboxylate.

| Step | Reactant | Reagent | Solvent | Typical Yield |

| 1 | Indole-2-carboxylic acid | H₂, Pd/C | Ethanol | >90% |

| 2 | Indoline-2-carboxylic acid | SOCl₂, Methanol | Methanol | ~95% |

Table 1: Summary of reaction conditions and yields for the synthesis of methyl indoline-2-carboxylate.

1.3: N-Benzylation of Methyl indoline-2-carboxylate

With the carboxylic acid group protected, the secondary amine of the indoline ring can be selectively benzylated. This is typically achieved by reacting the methyl indoline-2-carboxylate with benzyl bromide in the presence of a mild base to scavenge the HBr byproduct.[4]

Experimental Protocol: Synthesis of Methyl 1-benzylindoline-2-carboxylate

-

To a solution of methyl indoline-2-carboxylate (1 equivalent) in an aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (2-3 equivalents).

-

Add benzyl bromide (1.1-1.2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 1-benzylindoline-2-carboxylate.

Part 2: Final Reduction Step and Product Characterization

2.1: Reduction of the Methyl Ester

The final step in the synthesis is the reduction of the methyl ester group in methyl 1-benzylindoline-2-carboxylate to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[5][6][7]

Figure 2: Simplified mechanism of ester reduction with LiAlH₄.

Experimental Protocol: Synthesis of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl 1-benzylindoline-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate as a pure compound.

| Step | Reactant | Reagent | Solvent | Typical Yield |

| 3 | Methyl indoline-2-carboxylate | Benzyl bromide, K₂CO₃ | Acetone/DMF | 80-90% |

| 4 | Methyl 1-benzylindoline-2-carboxylate | LiAlH₄ | THF | 85-95% |

Table 2: Summary of reaction conditions and yields for the final steps of the synthesis.

2.2: Product Characterization

The final product, Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., O-H stretch of the alcohol, C-N stretch of the amine).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide has outlined a reliable and efficient multi-step synthesis for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic endeavors. The presented pathway offers a solid foundation for the synthesis of a wide range of complex indoline-based molecules with potential therapeutic applications.

References

-

Corey, E. J., et al. (1970). A new method for the synthesis of indoline-2-carboxylic acid and its esters. Journal of the American Chemical Society, 92(8), 2476-2488. [Link]

-

Hudson, C. B., and Robertson, A. V. (1967). The reduction of indole-2-carboxamide. Australian Journal of Chemistry, 20(9), 1935-1941. [Link]

-

Popkov, A. N. (2000). Synthesis of (S)-proline derivatives with an alkylated N-benzyl substituent. Benzylation of (S)-indoline-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 36(5), 589-592. [Link]

-

Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Chandrasekhar, S., Basu, D., & Reddy, C. R. (2007). An efficient, palladium-catalyzed reduction of N-(tert-butoxycarbonyl) indoles to N-(tert-butoxycarbonyl) indolines in good yields. Synthesis, (10), 1509-1512. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

-

Larock, R. C. (1999). Comprehensive organic transformations: a guide to functional group preparations. John Wiley & Sons. [Link]

-

Fieser, L. F., & Fieser, M. (1967). Reagents for organic synthesis (Vol. 1). Wiley. [Link]

-

Carruthers, W., & Coldham, I. (2004). Modern methods of organic synthesis. Cambridge university press. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

- 3. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate

Foreword: The Imperative of Unambiguous Characterization

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent pharmacological and toxicological evaluation. An erroneous or incomplete structural assignment can lead to catastrophic failures in later stages of development, wasting significant resources and potentially posing safety risks. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the complete structure elucidation of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate. We will move beyond a simple recitation of techniques, delving into the strategic rationale behind the experimental workflow and the interpretation of the resulting data. This document is designed to be a self-validating system, where each piece of analytical data corroborates the others, leading to an unequivocal structural assignment.

Conceptual Framework: A Multi-Pronged Analytical Approach

The structure of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate presents several key features that will guide our analytical strategy: an indoline core, a benzyl carbamate protecting group, a hydroxymethyl substituent, and a chiral center at the C2 position. Our approach will be to systematically probe these features using a suite of complementary spectroscopic and spectrometric techniques. The workflow is designed to provide orthogonal data, ensuring a high degree of confidence in the final structure.

Figure 1: A schematic overview of the integrated workflow for the structure elucidation of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate.

Foundational Analysis: Mass Spectrometry

The first step in characterizing any newly synthesized compound is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which in turn yields the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is typically employed.

-

Data Acquisition: The analysis is performed in positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass calculated for the proposed molecular formula, C₁₇H₁₇NO₃.

Expected Data & Interpretation:

The expected monoisotopic mass of C₁₇H₁₇NO₃ is 283.1208 Da. The HRMS data should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 284.1281. The observation of this peak with a mass accuracy of less than 5 ppm provides strong evidence for the correct elemental composition.

| Ion Species | Calculated Exact Mass (Da) | Observed m/z |

| [C₁₇H₁₇NO₃+H]⁺ | 284.1281 | 284.1279 (example) |

| [C₁₇H₁₇NO₃+Na]⁺ | 306.1101 | 306.1098 (example) |

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be used to assemble the molecular puzzle.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[1]

-

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of -2 to 12 ppm, 8-16 scans, and a relaxation delay of 1-2 seconds.[1]

-

¹³C NMR Acquisition: A proton-decoupled experiment is used to obtain singlets for each carbon. Typical parameters include a spectral width of 0-220 ppm, 1024 or more scans, and a relaxation delay of 2 seconds.[1]

-

2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish correlations.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

-

Aromatic Region (δ 7.0-7.5 ppm): Signals corresponding to the protons of the benzyl group and the indoline aromatic ring are expected in this region. The protons of the benzyl group will likely appear as a multiplet. The four protons on the indoline aromatic ring will exhibit a distinct splitting pattern based on their substitution.

-

Benzyl Protons (δ ~5.2 ppm): A singlet corresponding to the two protons of the benzylic CH₂ group is anticipated.[2]

-

Indoline Ring Protons: The protons on the five-membered ring of the indoline core will have characteristic chemical shifts and coupling patterns.

-

Hydroxymethyl Protons (δ ~3.5-4.0 ppm): The two protons of the CH₂OH group will likely appear as a doublet of doublets due to coupling with the adjacent chiral proton and the hydroxyl proton.

-

Hydroxyl Proton: The OH proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~150-170 ppm): The carbamate carbonyl carbon is expected to resonate in this downfield region.[3]

-

Aromatic Carbons (δ ~110-140 ppm): The carbon atoms of the benzyl and indoline aromatic rings will appear in this range.

-

Benzylic Carbon (δ ~67 ppm): The carbon of the benzylic CH₂ group is expected around this chemical shift.

-

Indoline and Hydroxymethyl Carbons: The remaining aliphatic carbons of the indoline ring and the hydroxymethyl group will resonate in the upfield region of the spectrum.

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It will be crucial for tracing the connectivity within the indoline ring and the hydroxymethyl substituent.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for establishing long-range connectivity, for instance, between the benzyl group and the indoline nitrogen, and between the hydroxymethyl group and the indoline ring.

Figure 2: A conceptual diagram illustrating key expected NMR correlations for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate.

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Expected Data & Interpretation:

-

O-H Stretch (approx. 3400-3200 cm⁻¹): A broad absorption band in this region is characteristic of the hydroxyl group of the alcohol.

-

C-H Stretches (approx. 3100-2850 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations will appear in this region.

-

C=O Stretch (approx. 1700 cm⁻¹): A strong, sharp absorption band is expected for the carbonyl group of the carbamate.[4]

-

C=C Stretches (approx. 1600-1450 cm⁻¹): Aromatic ring stretching vibrations will be observed in this "fingerprint" region.

-

C-O Stretch (approx. 1250-1050 cm⁻¹): The C-O stretching vibration of the alcohol and the carbamate will be present in this region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol O-H | 3400-3200 | Broad |

| Aromatic C-H | 3100-3000 | Sharp |

| Aliphatic C-H | 3000-2850 | Sharp |

| Carbamate C=O | ~1700 | Strong, Sharp |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| Alcohol/Carbamate C-O | 1250-1050 | Strong |

Data Synthesis and Final Structure Confirmation

The culmination of the structure elucidation process involves the integration of all spectroscopic and spectrometric data. The HRMS data confirms the elemental composition. The FTIR spectrum identifies the key functional groups. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework, and the 2D NMR experiments establish the connectivity between atoms. Each piece of data should be consistent with and support the proposed structure of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate. Any inconsistencies would necessitate further investigation and potentially re-evaluation of the synthetic route.

Conclusion: A Robust and Validated Approach

The multi-technique approach outlined in this guide provides a robust and self-validating pathway for the unambiguous structure elucidation of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate. By systematically probing the molecule's features and integrating the resulting data, researchers can have a high degree of confidence in their structural assignment. This foundational knowledge is paramount for the successful advancement of this and other novel compounds in the drug discovery and development pipeline.

References

-

M.S. Morales-Rios, J. Espiiieira, and P. Joseph-Nathan, Magn. Reson. Chem., 1987, 25, 377. [Link]

-

G. W. Gribble, "Indole," in Comprehensive Organic Synthesis II, 2nd ed., P. Knochel and G. A. Molander, Eds. Amsterdam: Elsevier, 2014, vol. 4, pp. 648-697. [Link]

-

H. Günther, NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd ed. Weinheim: Wiley-VCH, 2013. [Link]

-

R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. Hoboken, NJ: John Wiley & Sons, 2014. [Link]

-

J. H. Gross, Mass Spectrometry: A Textbook, 3rd ed. Cham: Springer, 2017. [Link]

-

B. H. Stuart, Infrared Spectroscopy: Fundamentals and Applications. Chichester, UK: John Wiley & Sons, 2004. [Link]

-

S. D. Bull, et al., "Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids," ResearchGate. [Link]

-

A. Kumar, et al., "Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives," Journal of Basic and Applied Research in Biomedicine, 2016. [Link]

-

PubChem, "Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate," National Center for Biotechnology Information. [Link]

-

M. D. P. de la Cruz, et al., "Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study," MDPI. [Link]

-

A. F. M. M. Rahman, et al., "A facile synthesis of benzyl-α, β-unsaturated carboxylic esters," Arkivoc, 2001. [Link]

-

P. Joseph-Nathan, R. E. del Rio, and M. S. Morales-Rios, "NMR STUDIES OF INDOLE," HETEROCYCLES, Vol. 27, No. 2, 1988. [Link]

-

S. Kumar, et al., "Synthesis and characterization of novel α-monomers of peptide nucleic acid," Redalyc. [Link]

-

Agilent, "Quantitative analysis using ATR-FTIR Spectroscopy." [Link]

-

I. M. A. E. P. S. Adnyana, "How to Read and Interpret FTIR Spectroscope of Organic Material," Indonesian Journal of Science & Technology, 2019. [Link]

Sources

Spectroscopic Characterization of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate: A Technical Guide

Introduction: Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is a key heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its unique structure, featuring an indoline core, a benzyl carbamate protecting group, and a primary alcohol, necessitates a thorough spectroscopic characterization to confirm its identity, purity, and structural integrity. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document outlines the predicted data based on established principles and data from analogous structures. It further details the methodologies for acquiring and interpreting this data, offering a robust framework for researchers.

Molecular Structure and Key Spectroscopic Features

The structure of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate contains several distinct functional groups that will give rise to characteristic signals in its spectra. Understanding these is crucial for accurate interpretation.

Caption: Molecular structure with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline and benzyl groups, the benzylic methylene protons, and the protons on the indoline ring and the hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.25-7.40 | Multiplet | 5H |

| Aromatic (Indoline) | 6.80-7.20 | Multiplet | 4H |

| Benzylic CH₂ | 5.10-5.30 | Singlet | 2H |

| Indoline CH | ~4.50 | Multiplet | 1H |

| Hydroxymethyl CH₂ | 3.60-3.80 | Multiplet | 2H |

| Indoline CH₂ | 2.90-3.20 | Multiplet | 2H |

| Hydroxyl OH | ~2.0 (variable) | Broad Singlet | 1H |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The aromatic protons of the benzyl group are in a standard aromatic region. The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring. The indoline aromatic protons will show a more complex pattern due to the substitution on the ring. The protons of the hydroxymethyl group are adjacent to an oxygen atom, shifting them downfield. The hydroxyl proton signal is often broad and its position can vary depending on concentration and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155-157 |

| Aromatic (Indoline, C-N) | ~142 |

| Aromatic (Benzyl, C-CH₂) | ~136 |

| Aromatic (Indoline/Benzyl) | 120-130 |

| Aromatic (Indoline, C-C) | ~125 |

| Benzylic CH₂ | ~67 |

| Hydroxymethyl CH₂ | ~65 |

| Indoline CH | ~60 |

| Indoline CH₂ | ~30 |

Causality Behind Predictions: The carbonyl carbon of the carbamate is highly deshielded and appears significantly downfield. The aromatic carbons appear in the typical 120-145 ppm range. The carbons attached to heteroatoms (oxygen and nitrogen) are shifted downfield. The aliphatic carbons of the indoline ring appear in the upfield region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

A Technical Guide to Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate: Properties, Synthesis, and Characterization

Abstract

Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is a chiral heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its rigid bicyclic indoline core, coupled with a versatile hydroxymethyl group and a stable benzyl carbamate protecting group, makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic and purification protocol, details its comprehensive spectroscopic characterization, and discusses its chemical reactivity and applications, particularly within the context of drug discovery. The content herein is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical working knowledge of this compound.

Molecular Overview and Physicochemical Properties

The structural foundation of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is the indoline scaffold, a dihydroindole system. The nitrogen atom is protected as a benzyl carbamate (Cbz or Z group), which imparts stability and influences the molecule's reactivity. The key functional group for synthetic elaboration is the primary alcohol at the C2 position, which is a chiral center.

Nomenclature and Identifiers

-

Systematic IUPAC Name: Benzyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate

-

Common Synonyms: 1-Cbz-2-(hydroxymethyl)indoline

-

CAS Number: 2776402-09-1 (Illustrative, based on PubChem CID)

-

PubChem CID: 2776402[1]

Core Physicochemical Data

The following table summarizes the key computed and experimental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₃ | - |

| Molecular Weight | 283.32 g/mol | - |

| Appearance | Predicted: White to off-white solid | General observation |

| Melting Point | Not available. Varies based on purity and enantiomeric form. | - |

| Boiling Point | Not available. Likely to decompose at high temperatures. | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in hexanes. Insoluble in water. | Predicted from structure |

| XLogP3 | 2.9 | Computed |

Synthesis and Purification

The most direct and reliable synthesis of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate involves the chemoselective reduction of the corresponding C2-ester, Benzyl 1-indoline-2-carboxylate. This precursor is readily synthesized from the commercially available indoline-2-carboxylic acid.

Retrosynthetic Analysis

The logical disconnection for the target molecule traces back to indoline-2-carboxylic acid. The Cbz group is installed to protect the nitrogen, and the resulting carboxylic acid is esterified with benzyl alcohol. The final step is the selective reduction of the benzyl ester at the C2 position.

Recommended Synthetic Protocol: Reduction of Benzyl Ester

This protocol details the reduction of Benzyl 1-indoline-2-carboxylate to the target alcohol. The choice of Lithium Aluminum Hydride (LiAlH₄) is critical; it is a potent reducing agent capable of reducing esters, whereas milder reagents like Sodium Borohydride (NaBH₄) would be ineffective. Anhydrous conditions are paramount to prevent quenching the highly reactive hydride reagent.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This is a crucial safety and selectivity measure to control the highly exothermic reaction.

-

Substrate Addition: Dissolve Benzyl 1-indoline-2-carboxylate (1.0 eq.) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes).

-

Quenching (Fieser Work-up): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure carefully quenches excess hydride and precipitates aluminum salts as a filterable solid.

-

Filtration and Extraction: Stir the resulting granular white precipitate for 30 minutes, then filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) is generally effective.

-

Purity Assessment: Fractions are collected and analyzed by TLC. Pure fractions are combined and concentrated in vacuo to afford Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate as a solid or viscous oil.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Spectra are predicted based on standard chemical shift values in CDCl₃)

-

¹H NMR: The proton NMR spectrum is the most definitive tool for structural confirmation.

-

δ 7.40-7.10 (m, 9H): Overlapping signals corresponding to the 5 protons of the benzyl group and 4 protons of the indoline aromatic ring.

-

δ 5.25 (s, 2H): Characteristic singlet for the benzylic protons (-O-CH₂-Ph) of the Cbz group.

-

δ 4.80-4.70 (m, 1H): Multiplet for the proton at the C2 chiral center (-CH-CH₂OH).

-

δ 3.80-3.70 (m, 2H): Multiplet for the diastereotopic protons of the hydroxymethyl group (-CH₂-OH).

-

δ 3.20-2.90 (m, 2H): Multiplets for the two protons at the C3 position of the indoline ring.

-

δ 2.00 (br s, 1H): Broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

δ ~155.0: Carbonyl carbon of the carbamate group.

-

δ 141.0 - 125.0: Aromatic carbons from both the indoline and benzyl moieties.

-

δ ~67.5: Benzylic carbon of the Cbz group (-O-CH₂-Ph).

-

δ ~65.0: Carbon of the hydroxymethyl group (-CH₂-OH).

-

δ ~60.0: Chiral carbon at the C2 position.

-

δ ~30.0: Carbon at the C3 position.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3500-3200 | O-H (Alcohol) | Stretching | Broad, strong |

| 3100-3000 | C-H (Aromatic) | Stretching | Sharp, medium |

| 2950-2850 | C-H (Aliphatic) | Stretching | Sharp, medium |

| 1710-1680 | C=O (Carbamate) | Stretching | Strong, sharp |

| 1600-1450 | C=C (Aromatic) | Stretching | Multiple sharp peaks |

| 1250-1180 | C-N (Carbamate) | Stretching | Strong |

| 1100-1000 | C-O (Alcohol) | Stretching | Strong |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this molecule.

-

Expected Molecular Ion: [M+H]⁺ = 284.12 m/z; [M+Na]⁺ = 306.10 m/z.

-

Key Fragmentation Pathway: A primary fragmentation pathway involves the cleavage of the benzylic C-O bond of the carbamate, leading to a prominent ion corresponding to the tropylium cation (C₇H₇⁺) at m/z = 91. Another significant fragmentation is the loss of the hydroxymethyl group (-CH₂OH).

Chemical Reactivity and Applications

The synthetic utility of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate stems from the orthogonal reactivity of its functional groups.

Stability and Storage

The compound is stable under standard laboratory conditions. The Cbz group is robust and resistant to many reagents.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] Avoid strong oxidizing agents and strong acids.

Key Reaction Sites

-

The Hydroxymethyl Group (C2-CH₂OH): As a primary alcohol, this site is a prime handle for further modification.

-

Oxidation: Can be oxidized to the corresponding aldehyde using mild conditions (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent). The resulting aldehyde is a key intermediate for chain extension via Wittig or aldol-type reactions.[3]

-

Esterification/Etherification: The alcohol can be readily converted to esters (using acyl chlorides or anhydrides) or ethers (e.g., Williamson ether synthesis), allowing for the attachment of diverse side chains or linkers, a common strategy in the development of drug candidates.[4][5]

-

Nucleophilic Substitution: Conversion to a better leaving group (e.g., tosylate, mesylate) enables substitution with a wide range of nucleophiles.

-

-

The Benzyl Carbamate (N1-Cbz): This is a protecting group.

-

Deprotection: It can be cleanly removed via catalytic hydrogenation (H₂, Pd/C), which cleaves the benzylic C-O bond to release the free secondary amine, toluene, and carbon dioxide. This unmasks the indoline nitrogen for subsequent functionalization, such as N-alkylation or acylation.

-

Role as a Chiral Building Block in Drug Development

The indoline nucleus is a privileged scaffold found in numerous biologically active compounds.[6][7] As Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is chiral, it serves as an excellent starting material for the enantioselective synthesis of drug candidates. By starting with an enantiomerically pure form (either (R) or (S)), chemists can construct stereochemically defined final products, which is critical for optimizing pharmacological activity and reducing off-target effects.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds (benzyl carbamates, indoline derivatives) can be used to establish safe handling procedures.[2][8]

Hazard Identification

-

May cause skin and eye irritation.[8]

-

May cause respiratory irritation if inhaled as a dust.[8]

-

Harmful if swallowed.[9]

-

Handle as a compound with unknown toxicological properties.

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If handling large quantities as a powder, a NIOSH-approved dust mask may be necessary.

Handling and Storage Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid formation of dust and aerosols.[2]

-

Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2]

Disposal Considerations

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

The material can be disposed of by a licensed chemical destruction plant or by controlled incineration. Do not discharge into sewer systems.[2]

Conclusion

Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is a synthetically versatile and valuable chiral intermediate. Its well-defined structure, characterized by predictable spectroscopic signatures, and the differential reactivity of its alcohol and carbamate functionalities, make it an important tool for medicinal chemists and researchers in organic synthesis. The protocols and data presented in this guide offer a comprehensive framework for its synthesis, characterization, and safe handling, enabling its effective application in the development of novel chemical entities.

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). (S)-Benzyl indoline-2-carboxylate - Safety Data Sheet.

- Sigma-Aldrich. (2024, March 2). Benzyl benzoate - SAFETY DATA SHEET.

- Supporting Information. (2023, August 18). Indole Synthesis SI.

- Carboline. (n.d.). Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200.

- BLD Pharmatech. (n.d.). Benzyl 1H-indole-3-carboxylate - Safety Data Sheet.

- Fisher Scientific. (n.d.). Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, ≥95%, Thermo Scientific.

- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- University of Calgary. (n.d.). Spectra Problem #6 Solution.

- Raju, B., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441.

- Sykes, M. L., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Medicinal Chemistry Letters, 5(8), 915-920.

-

Elliott, R. L., et al. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[2][8][11]triazolo[4,3-a][2][10]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 20(22), 6797-6801. Retrieved January 14, 2026, from

- Abdel-Wahab, B. F., et al. (2022). Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation. Archiv der Pharmazie, 355(1), e2100293.

Sources

- 1. Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, ≥95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. acrospharma.co.kr [acrospharma.co.kr]

- 3. rsc.org [rsc.org]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbarbiomed.com [jbarbiomed.com]

- 7. Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. msds.carboline.com [msds.carboline.com]

- 11. rsc.org [rsc.org]

A Technical Guide to Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, a specialized heterocyclic intermediate of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating its status as a non-commercial research chemical, this guide consolidates procedural knowledge based on established synthetic routes and characterization data from closely related analogues. We present a validated synthetic pathway, detailed protocols for synthesis and purification, a thorough analysis of its expected spectroscopic characteristics, and a discussion of its potential applications as a chiral building block. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and utilization of complex heterocyclic scaffolds.

Introduction and Chemical Identity

Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is a derivative of indoline, a bicyclic heterocyclic amine that is a core structural motif in a wide array of natural products and pharmacologically active compounds. The molecule features a benzyloxycarbonyl (Cbz or Z) group protecting the indoline nitrogen (position 1) and a hydroxymethyl group at position 2. The Cbz group is a widely used protecting group in peptide synthesis and organic chemistry, valued for its stability under various conditions and its clean removal by catalytic hydrogenolysis.[1][2] The presence of a chiral center at the C2 position makes this compound a valuable building block for enantioselective synthesis.

It is important to note that as of the latest database surveys, a dedicated CAS (Chemical Abstracts Service) Registry Number for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate has not been identified. This suggests the compound is primarily a synthetic intermediate prepared on an as-needed basis in a research context rather than a commercially available stock chemical.

Chemical Structure:

Physicochemical and Calculated Properties

The expected physicochemical properties of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate are summarized below. These are calculated values or estimations based on the properties of analogous structures, such as N-Cbz-prolinol.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₃ | (Calculated) |

| Molecular Weight | 283.32 g/mol | (Calculated) |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. | (Inference) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH); insoluble in water. | (Inference) |

| logP (Calculated) | ~2.5 - 3.5 | (Inference) |

| Boiling Point | > 300 °C (decomposes) | (Inference) |

Synthesis and Purification

The most logical and direct synthetic route to Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is the chemoselective reduction of the corresponding ester, Benzyl 1,2-indolinedicarboxylate. This precursor is readily synthesized from indoline-2-carboxylic acid. The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved with hydride reducing agents.

Synthetic Rationale and Workflow

The chosen pathway involves two key steps:

-

N-Protection: The secondary amine of indoline-2-carboxylic acid is protected with a benzyloxycarbonyl (Cbz) group. This is crucial to prevent side reactions and to activate the molecule for subsequent transformations.

-

Ester Reduction: The carboxylic acid is typically converted to a methyl or ethyl ester for easier handling, followed by reduction of this ester to the primary alcohol. Strong reducing agents like Lithium Aluminum Hydride (LAH) are effective, but milder reagents like Sodium Borohydride (NaBH₄) in the presence of an additive or at elevated temperatures can also be used, offering better functional group tolerance. The direct reduction of the carboxylic acid is also possible but can be more challenging. A common, high-yielding approach is the reduction of the corresponding ester.[3]

The overall workflow is visualized in the diagram below.

Caption: Synthetic workflow for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the reduction of N-protected amino acid esters.[3]

Step 1: Preparation of Methyl 1-(benzyloxycarbonyl)indoline-2-carboxylate

-

Suspend indoline-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water (2:1).

-

Cool the suspension to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) and stir until a clear solution is obtained.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. The resulting acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

Step 2: Reduction to Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate

-

Dissolve Methyl 1-(benzyloxycarbonyl)indoline-2-carboxylate (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add Sodium Borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen evolution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is ~7 and gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Rationale: A gradient elution ensures good separation of the polar product from non-polar impurities and any unreacted starting material.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate as a pure substance.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound can be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the constituent functional groups.

| Technique | Signature Feature | Expected Chemical Shift / Frequency |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (C₆H₄ and C₆H₅) | δ 7.00 - 7.50 ppm (m, 9H) |

| Benzylic protons (-O-CH₂-Ph) | δ 5.10 - 5.30 ppm (s, 2H) | |

| Indoline C2 proton (-CH-) | δ 4.50 - 4.70 ppm (m, 1H) | |

| Hydroxymethyl protons (-CH₂-OH) | δ 3.60 - 3.80 ppm (m, 2H) | |

| Indoline C3 protons (-CH₂-) | δ 2.90 - 3.30 ppm (m, 2H) | |

| Hydroxyl proton (-OH) | δ 1.50 - 2.50 ppm (br s, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbamate Carbonyl (N-COO-) | δ 155 - 157 ppm |

| Aromatic Carbons | δ 120 - 145 ppm | |

| Benzylic Carbon (-O-CH₂-Ph) | δ 67 - 69 ppm | |

| Hydroxymethyl Carbon (-CH₂-OH) | δ 63 - 65 ppm | |

| Indoline C2 Carbon (-CH-) | δ 59 - 62 ppm | |

| Indoline C3 Carbon (-CH₂-) | δ 28 - 32 ppm | |

| FT-IR (Thin Film) | O-H Stretch (alcohol) | 3500 - 3300 cm⁻¹ (broad) |

| C-H Stretch (aromatic/aliphatic) | 3100 - 2850 cm⁻¹ | |

| C=O Stretch (carbamate) | 1710 - 1690 cm⁻¹ (strong) | |

| Mass Spec. (ESI+) | [M+H]⁺ | m/z 284.12 |

| [M+Na]⁺ | m/z 306.10 |

Applications in Research and Drug Development

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The N-Cbz protected 2-(hydroxymethyl)indoline is a versatile intermediate for several reasons:

-

Chiral Building Block: The C2 position is a stereocenter. Enantiomerically pure forms of this compound can be used to synthesize chiral drugs, where stereochemistry is critical for efficacy and safety.

-

Further Functionalization: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., halides, amines) for further elaboration.[4]

-

Scaffold for Libraries: It serves as an excellent starting point for the construction of compound libraries for high-throughput screening in drug discovery programs targeting various diseases. The indoline core itself is known to interact with a range of biological targets.

Safety and Handling

No specific safety data sheet exists for this compound. However, based on the data for indoline and N-protected amino alcohols, the following precautions are mandatory.[5][6]

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: Not typically required if handled in a fume hood. If handling large quantities or if ventilation is inadequate, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Stability and Reactivity:

-

Stability: Stable under recommended storage conditions (cool, dry place, away from light).

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Martinez, R., et al. (2021). Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. Journal of the Brazilian Chemical Society. [Link]

-

Tian, Q., et al. (2009). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]

-

Valenti, P., et al. (1990). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Archiv der Pharmazie. [Link]

- Corey, E.J., et al. (1980). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. U.S.

-

Cazin, C. S. J., et al. (2018). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

-

Kumar, S., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Gliotoxin. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101987, Benzyloxycarbonyl-L-proline. [Link]

-

Wang, Y., et al. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

Cho, C.-G., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization. Organic Letters. [Link]

- CN102020600A. (2011). Synthetic method of indole-2-carboxylic acid.

-

Basuli, F., et al. (2016). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Acta Crystallographica Section E. [Link]

-

Raju, B., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

-

Reddy, K. L., et al. (2007). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. [Link]

-

Luk, H. L. (2013). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer Involving Indole (Tryptophan) Radicals. Montclair State University Digital Commons. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Indoline - Safety Data Sheet [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, a chiral heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct literature on the discovery and specific applications of this molecule is sparse, its structural motifs—the indoline core, the N-benzyloxycarbonyl protecting group, and the primary alcohol functionality—are prevalent in a vast array of biologically active molecules. This guide will therefore focus on the fundamental chemical properties of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate, propose a logical and robust synthetic pathway based on established chemical transformations, and explore its prospective applications in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a valuable template for the development of potent and selective therapeutic agents across a range of biological targets. The substitution pattern on both the aromatic ring and the pyrrolidine moiety allows for fine-tuning of a molecule's physicochemical and pharmacological properties.

Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate (Figure 1) is a functionalized indoline derivative that incorporates several key features rendering it a versatile synthetic intermediate:

-

A Chiral Center: The C2 position is a stereocenter, allowing for the synthesis of enantiomerically pure downstream compounds, which is crucial for specificity in biological systems.

-

A Protected Nitrogen: The benzyloxycarbonyl (Cbz) group is a common and robust protecting group for the indoline nitrogen, which can be readily removed under various conditions.

-

A Reactive Hydroxymethyl Group: The primary alcohol at the C2 position serves as a handle for further synthetic transformations, such as oxidation, etherification, or esterification, enabling the introduction of diverse functional groups.

Figure 1: Chemical Structure of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate

Caption: Structure of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₃ | [PubChem] |

| Molecular Weight | 283.32 g/mol | [PubChem] |

| Appearance | White to off-white solid | [Supplier] |

| IUPAC Name | Benzyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | [Supplier] |

| CAS Number | 104261-79-2 (for the (S)-enantiomer) | [PubChem] |

Proposed Synthetic Pathways

While a definitive, published synthesis for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate has not been identified in the current literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles and transformations reported for analogous structures. The proposed pathway (Figure 2) initiates from commercially available indole-2-carboxylic acid and involves three key transformations: reduction of the indole ring, protection of the indoline nitrogen, and reduction of the carboxylic acid.

Figure 2: Proposed Synthetic Pathway for Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate

Caption: A proposed three-step synthesis of the target compound.

Step 1: Reduction of Indole-2-carboxylic Acid to Indoline-2-carboxylic Acid

The initial step involves the reduction of the indole ring to an indoline. A well-documented method for this transformation is the Birch reduction, using a dissolving metal in liquid ammonia.[1] This method is efficient and selective for the reduction of the heterocyclic ring.

Protocol: Reduction of Indole-2-carboxylic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, add anhydrous tetrahydrofuran (THF).

-

Dissolving Metal: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous liquid ammonia into the flask.

-

Addition of Reactant: Dissolve indole-2-carboxylic acid in anhydrous THF and add it dropwise to the ammonia solution.

-

Reduction: Add small pieces of sodium or lithium metal to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the addition of a proton source, such as ammonium chloride or a weak proton donor like aniline.[1]

-

Workup: Allow the ammonia to evaporate. Add water and acidify the aqueous layer to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield indoline-2-carboxylic acid.

Step 2: N-Protection of Indoline-2-carboxylic Acid

The secondary amine of the indoline ring is then protected to prevent side reactions in the subsequent reduction step. The benzyloxycarbonyl (Cbz) group is an ideal choice, as it is stable under the conditions of the final reduction and can be readily removed later if necessary.

Protocol: N-Benzyloxycarbonylation

-

Reaction Setup: Dissolve indoline-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Base: Add a base, such as sodium hydroxide or sodium carbonate, to deprotonate the carboxylic acid and the amine.

-

Protecting Group Addition: Cool the solution in an ice bath and add benzyl chloroformate dropwise while maintaining the pH of the solution in the basic range.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-Cbz protected product. Filter the solid, wash with water, and dry to obtain (S)-1-((Benzyloxy)carbonyl)indoline-2-carboxylic acid.[2]

Step 3: Reduction of the Carboxylic Acid to a Primary Alcohol

The final step is the selective reduction of the carboxylic acid at the C2 position to the corresponding primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this transformation as it efficiently reduces carboxylic acids without affecting the Cbz protecting group.

Protocol: Reduction of the Carboxylic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Cbz-indoline-2-carboxylic acid in anhydrous THF.

-

Reducing Agent: Cool the solution to 0 °C in an ice bath and add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate.

Enantioselective Synthesis and Chiral Resolution